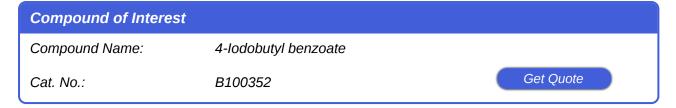


An In-Depth Technical Guide to 4-lodobutyl Benzoate

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For Researchers, Scientists, and Drug Development Professionals

Introduction

4-lodobutyl benzoate is a versatile bifunctional molecule of significant interest in organic synthesis and medicinal chemistry. Its structure, incorporating a benzoate ester and a primary alkyl iodide, provides two distinct reactive sites, making it a valuable intermediate for the synthesis of more complex molecules. The presence of the iodo group, an excellent leaving group, facilitates nucleophilic substitution reactions, while the benzoate moiety can be retained or modified. This guide provides a comprehensive overview of the chemical properties, synthesis, and key applications of **4-iodobutyl benzoate**, with a focus on its role in drug development.

Chemical Properties and Data

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is **4-iodobutyl benzoate**.[1] It is characterized by the chemical formula C₁₁H₁₃IO₂.[1]

A summary of its key physicochemical properties is presented in the table below for easy reference.



Property	Value	Source
IUPAC Name	4-iodobutyl benzoate	[1]
Molecular Formula	C11H13IO2	[1]
Molecular Weight	304.12 g/mol	[1]
CAS Number	19097-44-0	[1]
Appearance	Not specified in search results	
Boiling Point	Not specified in search results	_
Melting Point	Not specified in search results	_
Solubility	Expected to be soluble in organic solvents	[2]

Synthesis of 4-Iodobutyl Benzoate

A facile and efficient method for the synthesis of **4-iodobutyl benzoate** involves the carbon-oxygen bond cleavage of tetrahydrofuran (THF) in the presence of benzoyl chloride and a metal iodide.[3] This one-pot reaction proceeds under mild conditions and offers good to excellent yields.

Experimental Protocol: Synthesis via C-O Bond Cleavage of THF[3]

Materials:

- · Benzoyl chloride
- Tetrahydrofuran (THF)
- Metal iodide (e.g., sodium iodide, potassium iodide)
- 3 N HCl solution
- Ether



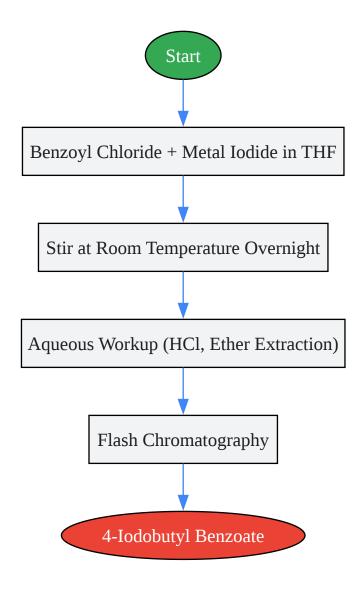
- Saturated NaHCO₃ solution
- Saturated NaCl solution
- Anhydrous MgSO₄

Procedure:

- To a solution of benzoyl chloride (1.0 equivalent) in THF, add the metal iodide (1.2 equivalents) at room temperature.
- Stir the reaction mixture at room temperature overnight.
- Upon completion of the reaction (monitored by TLC), quench the mixture with 3 N HCl solution.
- Extract the aqueous layer with ether (3 x volume of aqueous layer).
- Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and saturated NaCl solution.
- Dry the organic layer over anhydrous MgSO₄.
- Filter the drying agent and concentrate the filtrate under reduced pressure.
- Purify the crude product by flash chromatography (ethyl acetate/hexanes) to afford 4iodobutyl benzoate.

Logical Workflow for the Synthesis of **4-lodobutyl Benzoate**:





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A simplified workflow for the synthesis of 4-iodobutyl benzoate.

Applications in Drug Development

The reactivity of the carbon-iodine bond makes **4-iodobutyl benzoate** a valuable reagent for introducing a four-carbon chain with a terminal benzoate group into a target molecule. This is particularly relevant in the development of new therapeutic agents.

Alkylating Agent for Amines and Heterocycles

4-lodobutyl benzoate can be employed as an alkylating agent for primary and secondary amines, as well as nitrogen-containing heterocycles. The reaction proceeds via a nucleophilic substitution mechanism, where the nitrogen atom of the amine attacks the carbon atom



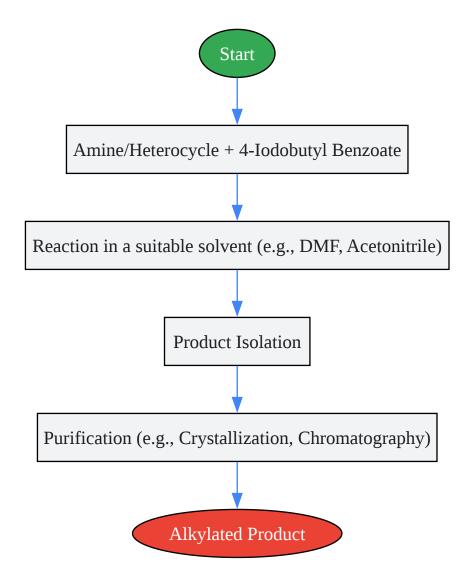
attached to the iodine, displacing the iodide ion. This results in the formation of a new carbonnitrogen bond.

General Reaction Scheme:

$$R_2NH + I-(CH_2)_4-O-C(=O)Ph \rightarrow [R_2NH-(CH_2)_4-O-C(=O)Ph]^+I^-$$

This reaction is fundamental in the synthesis of various pharmaceutical intermediates and final drug substances where a flexible linker is required to connect different pharmacophores.

Experimental Workflow for Amine Alkylation:



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A general workflow for the alkylation of amines using **4-iodobutyl benzoate**.

Intermediate in the Synthesis of PET Tracers

The synthesis of radiolabeled compounds is crucial for in vivo imaging techniques like Positron Emission Tomography (PET).[4][5][6][7] While direct experimental protocols for the synthesis of a PET tracer using **4-iodobutyl benzoate** were not found in the provided search results, its structure suggests its potential as a precursor for introducing a benzoate moiety into a radiolabeled molecule. The iodine atom can be replaced with a radionuclide, such as a radioisotope of iodine (e.g., ¹²³I, ¹²⁴I, ¹³¹I), through a radioiodination reaction.

Conceptual Signaling Pathway for PET Tracer Application:

The general principle involves synthesizing a precursor molecule containing the **4-iodobutyl benzoate** moiety. This precursor is then subjected to a radiolabeling step, followed by purification to yield the final PET tracer. The tracer is then administered, and its distribution and binding to specific biological targets are monitored using a PET scanner.



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A conceptual pathway from synthesis to PET imaging utilizing a **4-iodobutyl benzoate**-derived tracer.

Conclusion

4-lodobutyl benzoate is a valuable and versatile chemical intermediate with significant potential in organic synthesis and drug development. Its straightforward synthesis and the distinct reactivity of its functional groups allow for its use as an alkylating agent and as a precursor for more complex molecules, including potential PET tracers. The detailed experimental protocol for its synthesis provided in this guide offers a practical starting point for



researchers. Further exploration of its applications, particularly in the development of novel therapeutic and diagnostic agents, is warranted.

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